An In-depth Technical Guide to (R)-1-(4-fluorophenyl)ethanamine: Chemical Properties and Applications
An In-depth Technical Guide to (R)-1-(4-fluorophenyl)ethanamine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its specific stereochemistry is often essential for the desired therapeutic efficacy and target engagement of the final drug candidate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analysis, along with its applications in drug development.
Core Chemical Properties
(R)-1-(4-fluorophenyl)ethanamine is a colorless liquid at room temperature. The presence of a fluorine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive component in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 374898-01-8 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Melting Point | -30 °C | |
| Boiling Point | 76 °C at 22 mmHg | |
| Density | 1.03 g/cm³ | |
| Refractive Index | 1.501 | |
| Solubility | Sparingly soluble in water. |
Synthesis and Purification
The enantioselective synthesis of (R)-1-(4-fluorophenyl)ethanamine is crucial to obtain the desired stereoisomer. A common and effective method is the asymmetric reduction of a prochiral precursor, such as 4-fluoroacetophenone, or its corresponding imine or oxime derivative.
Experimental Protocol: Asymmetric Reduction of 4-Fluoroacetophenone
This protocol is a representative method based on established principles of asymmetric synthesis.
Materials:
-
4-Fluoroacetophenone
-
Chiral catalyst (e.g., a Noyori-type ruthenium catalyst)
-
Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like isopropanol)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., fractional distillation setup or chromatography columns)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst is prepared or activated according to the manufacturer's instructions.
-
Reaction Setup: The 4-fluoroacetophenone and the anhydrous solvent are added to a pressure-rated reaction vessel.
-
Catalyst Addition: The prepared chiral catalyst is added to the reaction mixture under an inert atmosphere.
-
Hydrogenation:
-
Using Hydrogen Gas: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until completion.
-
Using Transfer Hydrogenation: A hydrogen donor, such as isopropanol, is added to the reaction mixture, which is then heated to reflux until the reaction is complete.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate organic solvent and washed with water or a mild aqueous acid to remove any remaining catalyst.
-
Purification: The crude (R)-1-(4-fluorophenyl)ethanamine is purified by fractional distillation under reduced pressure to yield the pure amine.[2] Alternatively, column chromatography on silica gel can be employed.[3]
Chiral Analysis
Determining the enantiomeric excess (ee) of the synthesized (R)-1-(4-fluorophenyl)ethanamine is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general guideline for the chiral separation of 1-(4-fluorophenyl)ethanamine enantiomers. Optimization of the mobile phase composition and flow rate may be necessary.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Sample of (R)-1-(4-fluorophenyl)ethanamine.
-
Racemic standard of 1-(4-fluorophenyl)ethanamine.
Procedure:
-
Column Equilibration: The chiral column is equilibrated with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: A dilute solution of the synthesized (R)-1-(4-fluorophenyl)ethanamine is prepared in the mobile phase. A similar solution of the racemic standard is also prepared.
-
Injection: The racemic standard is injected first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, the synthesized sample is injected.
-
Detection: The elution of the enantiomers is monitored using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Applications in Drug Development
(R)-1-(4-fluorophenyl)ethanamine is a valuable chiral building block for the synthesis of complex pharmaceutical compounds. The stereocenter in this amine is often incorporated into the final drug molecule to ensure specific interactions with the biological target.
Role as a Key Intermediate
The incorporation of fluorinated moieties into drug candidates can enhance their pharmacological properties, including metabolic stability and binding affinity.[4] (R)-1-(4-fluorophenyl)ethanamine provides a synthetically accessible source of a chiral center attached to a fluorinated aromatic ring.
One notable example of a drug candidate synthesized using a derivative of this chiral amine is CORT125134 , a selective glucocorticoid receptor (GR) antagonist.[5] While the direct precursor is (R)-1-(4-fluorophenyl)ethanamine, the final complex molecule incorporates this structural motif. Selective GR antagonists are being investigated for the treatment of various conditions, including metabolic disorders and certain types of cancer.
Another area of application is in the development of histone deacetylase (HDAC) inhibitors. A potent and selective Class I HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , has been identified as an oral anticancer drug candidate.[6] The chiral ethylamine moiety in this compound, which would be derived from the corresponding chiral amine precursor, is crucial for its activity.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by drugs derived from (R)-1-(4-fluorophenyl)ethanamine depend on the final molecular structure and its biological target.
-
Glucocorticoid Receptor (GR) Antagonism: In the case of CORT125134, the molecule acts as an antagonist at the glucocorticoid receptor. This receptor is a nuclear hormone receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and immune response. By blocking the action of endogenous glucocorticoids, a selective GR antagonist can be used to treat diseases characterized by excessive glucocorticoid activity.
-
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a more relaxed state, allowing for the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.
Safety and Handling
(R)-1-(4-fluorophenyl)ethanamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry place away from incompatible materials.
Conclusion
(R)-1-(4-fluorophenyl)ethanamine is a key chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom make it a valuable component in the design of novel therapeutics targeting a range of diseases. A thorough understanding of its chemical properties, along with robust methods for its enantioselective synthesis and analysis, are essential for its effective utilization in drug discovery and development.
References
- 1. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
